molecular formula C14H10N2O B3012064 Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone CAS No. 210035-02-2

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone

Cat. No.: B3012064
CAS No.: 210035-02-2
M. Wt: 222.247
InChI Key: KENNIKKVQDCFIX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone (CAS 210035-02-2) is a chemical building block featuring the privileged imidazo[1,2-a]pyridine scaffold, a core structure of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized for its diverse pharmacological properties and is found in several bioactive molecules and marketed drugs . Research indicates that derivatives of this compound class, particularly 3-aroylimidazo[1,2-a]pyridines, demonstrate promising anticancer properties . Studies on analogous structures have shown that such compounds can exert anti-inflammatory and anticancer activity by suppressing key signaling pathways like NF-κB and STAT3, which are crucial in regulating inflammation and cancer cell survival . The imidazo[1,2-a]pyridine core serves as a versatile template for designing novel therapeutic agents, and methods such as oxidative coupling facilitate the synthesis of diverse derivatives for structure-activity relationship studies . This product is intended for research purposes to further explore these potential applications. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENNIKKVQDCFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or transition metal catalysis.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-3-yl(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have shown activity against multidrug-resistant tuberculosis by inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and derivative.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Spectral Properties

Halogen-Substituted Derivatives
  • (6-Chloroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS: 1634647-81-6): Molecular weight: 256.69 g/mol (vs. 222.25 for parent compound).
  • (6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (CAS: 1634647-80-5): Molecular weight: 240.24 g/mol. Fluorine’s electronegativity improves metabolic stability and bioavailability compared to the parent compound .
Aryl-Substituted Derivatives
  • 1-(8-(4-Ethylphenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (3l, ): Melting point: 169–172°C (vs. unrecorded for parent compound). The 4-ethylphenyl group increases hydrophobicity, reflected in higher melting points compared to trifluoromethyl-substituted analogues (e.g., 3k: 121–123°C) .
  • 2-Naphthyl and 2-Thiophenyl Derivatives ():
    • Substitution with bulkier aryl groups (e.g., naphthyl) reduces reaction yields (e.g., 3ka and 3la), likely due to steric hindrance during synthesis .
Gem-Difluorinated Derivatives
  • (6-Chloro-2-(1,1-difluoro-3-phenylpropyl)imidazo[1,2-a]pyridin-3-yl)(phenyl)methanone (7e, ): Yield: 53%; HRMS: [M + Na]⁺ observed at 434.0843.
Antiparasitic Activity
  • Triazole-Fused Derivatives (): Compounds like (6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)(4-((1-(4-methoxy-2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-methyl)-piperazin-1-yl)-methanone (8p) exhibit antileishmanial activity (melting point: 104–105°C). The triazole-piperazine moiety enhances solubility and interaction with parasitic enzymes .
Enzyme Inhibition
  • Snake Venom Phospholipase A₂ Inhibition (): Analogues like 1-(8-(4-ethylphenyl)-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone (3l) show IC₅₀ values of 43.2 µM, indicating moderate enzyme inhibition. Substituents at the 8-position (e.g., ethylphenyl) are critical for hydrophobic interactions with the enzyme .
Palladium-Catalyzed Cross-Coupling
  • Fused Imidazo-Pyrimidine Derivatives ():
    • Compound 3l (7,8-dichloro-substituted) was synthesized in 42% yield , highlighting challenges in coupling sterically hindered substrates .
  • Regioselective Arylation ():
    • Unsubstituted imidazo[1,2-a]pyridine achieves 3-arylated products with good yields (e.g., 3na), whereas 2-substituted derivatives require optimized conditions .
Groebke–Blackburn–Bienaymé Reaction ():
  • Triphenylamine-imidazo[1,2-a]pyridine hybrids (e.g., 7a ) are synthesized at 60°C for 12 hours with NH₄Cl catalysis, demonstrating the scaffold’s adaptability to multicomponent reactions .

Biological Activity

Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a fused imidazo[1,2-a]pyridine core with a phenyl group linked via a ketone. Its molecular formula is C15H12N2O, with a molecular weight of approximately 222.24 g/mol. The presence of nitrogen atoms in the imidazole ring contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cancer progression, particularly c-KIT kinase, which is crucial for the growth and survival of gastrointestinal stromal tumors (GISTs) .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is necessary to fully understand these effects .
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Biological Activities

This compound has demonstrated several biological activities:

1. Anticancer Activity

Research has highlighted the compound's efficacy against various cancer cell lines. For instance:

  • Gastrointestinal Stromal Tumors (GISTs) : It effectively inhibits c-KIT kinase activity, leading to reduced tumor growth .
  • In Vitro Studies : A study reported that derivatives of this compound exhibited significant antiproliferative effects against multiple cancer cell lines with GI50 values ranging from 0.01 to 79.4 µM .

2. Antimicrobial and Anti-inflammatory Activities

Although still under investigation, the compound's potential antimicrobial and anti-inflammatory properties suggest it could be developed for treating infections and inflammatory conditions .

Case Studies

Several studies have explored the biological activity of this compound and its derivatives:

StudyFindings
Study on GISTs Demonstrated significant inhibition of c-KIT kinase activity leading to reduced tumor cell proliferation .
Antimicrobial Study Suggested potential antimicrobial effects; however, further validation is required .
Anti-inflammatory Research Indicated promising anti-inflammatory properties in preliminary tests .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods that allow for structural modifications to enhance biological activity or alter physicochemical properties. These synthetic routes facilitate the development of analogs with improved efficacy against specific targets .

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